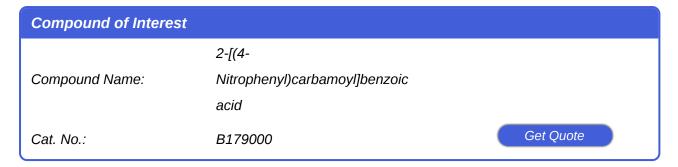


A comparative review of the properties of N-aryl anthranilic acids

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A Comparative Review of the Properties of N-aryl Anthranilic Acids

N-aryl anthranilic acids, a class of compounds structurally analogous to salicylic acid, have garnered significant attention in medicinal chemistry for their wide spectrum of biological activities.[1] This guide provides a comparative overview of their key properties, with a focus on their anti-inflammatory, analgesic, and anticancer effects, supported by experimental data for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of N-aryl anthranilic acids, such as solubility and melting point, are crucial for their pharmacokinetic and pharmacodynamic profiles. Mefenamic acid, a well-known member of this class, is characterized by its low water solubility and high lipophilicity.[2] [3] These properties can present challenges in formulation but are also key to its biological activity.[3][4] The synthesis of these compounds is commonly achieved through the Ullmann condensation.[1][5]



Compo und	Molecul ar Formula	Molecul ar Weight (g/mol)	Melting Point (°C)	Solubilit y	рКа	LogP	Referen ce
Mefenam ic Acid	C15H15 NO2	241.28	230-231	Insoluble in water, soluble in alkali hydroxid es	4.2	5.12	[2][6]
Flufenam ic Acid	C14H10F 3NO2	281.23	-	-	-	-	[7]
Meclofen amic Acid	C14H11 Cl2NO2	296.15	-	-	-	-	[8]
N-phenyl anthranili c acid	C13H11 NO2	213.23	-	-	-	-	[5]
N-(4- chloroph enyl) anthranili c acid	C13H10 CINO2	247.68	-	-	-	-	[5]
N-(2- methylph enyl) anthranili c acid	C14H13 NO2	227.26	-	-	-	-	[5]

Comparative Biological Activities

N-aryl anthranilic acids are most recognized for their anti-inflammatory and analgesic properties, which are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes.



[7][9] More recently, their potential as anticancer agents has been an area of active investigation.[10][11][12]

Anti-inflammatory and Analgesic Activity

The anti-inflammatory effects of N-aryl anthranilic acids are often evaluated using the carrageenan-induced rat paw edema assay.[5][13][14][15][16][17] Several derivatives have demonstrated significant inhibition of inflammation.[5][9] The analgesic activity is commonly assessed using methods like the acetic acid-induced writhing test.[7][18]

Compound	Assay	Dose/Concentr ation	Result	Reference
N-phenyl anthranilic acid (3a)	Carrageenan- induced rat paw edema	100 mg/kg	65.41% inhibition	[5]
N-(4- chlorophenyl) anthranilic acid (3c)	Carrageenan- induced rat paw edema	100 mg/kg	68.54% inhibition	[5]
Mefenamic Acid	Acetic acid- induced writhing	31 μmol/kg	25.6% inhibition	[7]
Mefenamic Acid Derivative 10	Acetic acid- induced writhing	31 μmol/kg	71.1% inhibition	[7]
Mefenamic Acid Derivative 19	Acetic acid- induced writhing	31 μmol/kg	93.7% inhibition	[7]
Flufenamate Conjugate 14	COX-2 Inhibition	IC50: 5.0-17.6 μΜ	-	[19]
Flufenamate Conjugate 16	COX-2 Inhibition	IC50: 5.0-17.6 μΜ	-	[19]
Flufenamate Conjugates	5-LOX Inhibition	IC50: 0.6-8.5 μM	-	[19]



Anticancer Activity

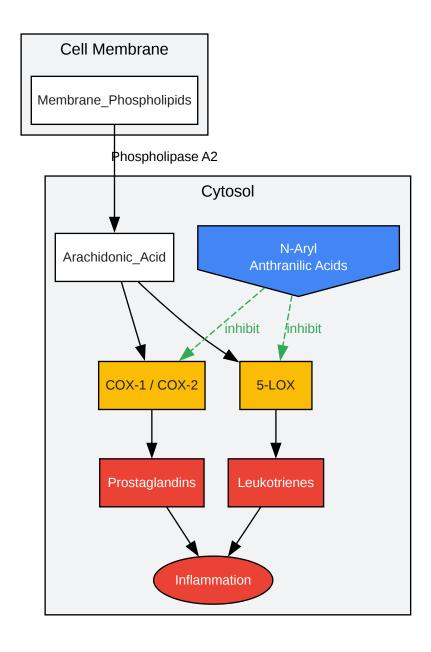
The anticancer potential of N-aryl anthranilic acid derivatives has been explored against various human tumor cell lines.[10][11][12] Several compounds have shown potent growth inhibitory effects, with some exhibiting GI50 values in the nanomolar to low micromolar range. [10][11][12]

Compound	Cell Line	GI50	Reference
Pyridinyl ester 25	Full panel of human tumor cell lines	< 10^-7 M	[10][11][12]
Quinoline derivative 14	MCF-7 (Breast Cancer)	4 nM	[20]
Indolin-2-one derivative 96	MCF-7, MDA-MB-468, MDA-MB-231	3.59, 4.76, 8.54 μM	[20]
Anthranilic Acid Hydrazone 8e	Hep-G2 (Hepatoblastoma)	IC50: 4.80 μM	[21]

Mechanism of Action: Dual Inhibition of COX and LOX Pathways

The primary mechanism for the anti-inflammatory action of N-aryl anthranilic acids is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. [22][23] Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the arachidonic acid cascade that produces leukotrienes.[19][22] [24] Dual inhibition of both COX-2 and 5-LOX is a promising strategy for developing safer anti-inflammatory drugs with reduced side effects.[24]





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Caption: Inflammatory cascade showing inhibition by N-aryl anthranilic acids.

Experimental Protocols Synthesis of N-aryl Anthranilic Acids (Ullmann Condensation)

A common method for synthesizing N-aryl anthranilic acids is the Ullmann condensation.[1][5]



- A mixture of an o-chlorobenzoic acid (1 mol), a substituted aniline (1.2 mol), cupric oxide (as a catalyst), and anhydrous potassium carbonate is prepared.[5]
- The mixture is refluxed for a period of 6-8 hours.[5]
- After cooling, the solid product is suspended in water.
- The final N-aryl anthranilic acid derivative is precipitated using a dilute solution of hydrochloric acid.[5]
- The product is then dried and recrystallized, typically from ethanol.[5]

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used in vivo assay assesses the acute anti-inflammatory activity of a compound.[5] [13][14][15][16][17]

- · Animals (rats) are divided into control and test groups.
- The initial paw volume of each rat is measured using a plethysmometer.
- The test compound, dissolved in a suitable vehicle (e.g., N,N-dimethylformamide), is administered to the test group, while the control group receives only the vehicle.[5]
- After a set period (e.g., 30 minutes), a 1% w/v solution of carrageenan is injected into the plantar region of the hind paw of all animals to induce inflammation.[5]
- Paw volume is measured at regular intervals (e.g., every 15-30 minutes for up to 5 hours)
 after the carrageenan injection.[5][13]
- The percentage inhibition of edema is calculated by comparing the increase in paw volume in the test group to the control group.[5]

Anticancer Activity: In Vitro Growth Inhibition Assay

The antiproliferative activity of N-aryl anthranilic acids is evaluated against a panel of human tumor cell lines.[10][11][12]

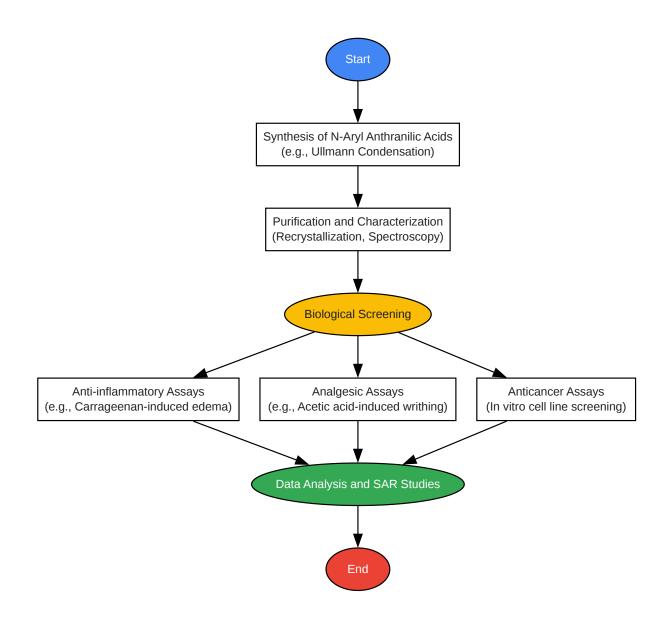


- Human tumor cell lines are cultured in appropriate media.
- The cells are seeded into microtiter plates and allowed to attach.
- The test compounds are added at various concentrations.
- After a specified incubation period (e.g., 48 hours), cell viability or growth inhibition is determined using a suitable assay, such as the MTT assay.
- The GI50 value, which is the concentration of the compound that causes 50% growth inhibition, is calculated.[10][11][12]

Experimental Workflow

The general workflow for the synthesis and evaluation of N-aryl anthranilic acids is depicted below.





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Caption: General workflow for N-aryl anthranilic acid research.

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